tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butyl carbamate protective group and a 2-methyl-1-oxopropan-2-yl substituent. This compound is structurally significant in medicinal chemistry due to the azetidine ring’s conformational rigidity and the tert-butyl group’s role in enhancing solubility and stability during synthesis . Its synthesis typically involves Aza-Michael addition or coupling reactions, as observed in related azetidine derivatives (e.g., ).
Properties
IUPAC Name |
tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(4,5)8-14/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIJLRYKHGBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133536 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-91-5 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl isocyanate in the presence of a base.
Substitution with 2-Methyl-1-oxopropan-2-yl Group: The final step involves the substitution of the appropriate functional group to introduce the 2-methyl-1-oxopropan-2-yl moiety.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can be carried out to replace functional groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted azetidines and derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate is in the development of pharmaceutical compounds. It serves as a precursor or intermediate in synthesizing various biologically active molecules. Its structural features make it a suitable candidate for modifications that enhance biological activity.
Case Study: Anticancer Activity
Research indicates that derivatives of azetidine-containing compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine have been studied for their ability to inhibit androgen receptors, which are crucial in the progression of prostate cancer . This suggests potential therapeutic applications in cancer treatment.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, including:
- Nucleophilic substitutions
- Condensation reactions
- Cyclization processes
These reactions can lead to the formation of more complex structures that are valuable in drug discovery and materials science.
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Product Yield |
|---|---|---|
| Nucleophilic Substitution | THF, Room Temperature, 18 hours | 78% |
| Condensation | Reflux with acid catalyst | 85% |
| Cyclization | Under inert atmosphere at low temperature | 90% |
Neurological Disorders
Emerging studies suggest that azetidine derivatives may have neuroprotective effects. Compounds similar to tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine are being investigated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Anti-inflammatory Properties
Preliminary data indicate that certain azetidine derivatives possess anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanisms through which these compounds exert their effects are currently under investigation.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Ester and Carbonyl Groups
- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2): This compound replaces the 2-methyl-1-oxopropan-2-yl group with a methoxycarbonylmethyl substituent. However, the methoxy group may reduce metabolic stability due to esterase susceptibility .
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) :
The ethoxy variant (1b) shows a 66% yield, lower than the 91% yield of its methoxy analogue (1a), suggesting steric or electronic effects of the alkoxy group influence reaction efficiency .
Aryl and Heterocyclic Substituents
- tert-Butyl 3-(4-(2-methylphenyl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (5c) :
Pyrazole-substituted derivatives like 5c exhibit moderate yields (70%) and distinct electronic profiles due to the aromatic ring’s electron-withdrawing effects, which may alter reactivity in downstream functionalization . - However, its synthesis yield (55%) is lower than non-heterocyclic analogues, reflecting challenges in coupling bulky heterocycles .
Fluorinated Analogues
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) :
Fluorination at the azetidine ring increases metabolic stability and lipophilicity (higher LogP). The hydroxymethyl group adds a site for further derivatization, contrasting with the target compound’s ketone functionality .
Hydrogen Bonding and Polarity
- The target compound’s ketone group offers a hydrogen-bond acceptor site, similar to esters in 1a and 1b.
- LogP and Bioavailability: Target compound (estimated): LogP ~2.1 (similar to 1a, LogP 1.8).
Biological Activity
tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate (CAS No. 1375303-91-5) is a compound that has garnered attention due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 227.30 g/mol. The compound features an azetidine ring, which is known for its role in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 1375303-91-5 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing azetidine structures can exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Azetidine derivatives have been shown to possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Some studies suggest that azetidine-based compounds may induce apoptosis in cancer cells, making them candidates for further research in cancer therapy.
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of azetidine derivatives, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined various azetidine derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the azetidine structure enhanced activity against Gram-positive bacteria, suggesting a similar potential for this compound .
Study 2: Anticancer Potential
Research conducted on azetidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involved the induction of cell cycle arrest and apoptosis in cancer cells. This finding implies that this compound could be investigated further as a potential anticancer agent .
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of azetidine compounds revealed their ability to reduce pro-inflammatory cytokines in cellular models. This suggests that this compound may also exhibit similar anti-inflammatory effects, warranting further exploration .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions starting from tert-butyl 3-oxoazetidine-1-carboxylate. A key step involves introducing the 2-methyl-1-oxopropan-2-yl group through alkylation or condensation reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo nucleophilic addition with a Grignard reagent derived from 2-bromo-2-methylpropan-1-ol, followed by oxidation to the ketone. Reaction conditions often require inert atmospheres, controlled temperatures (e.g., 0–25°C), and solvents like THF or dichloromethane .
Basic: How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR confirm the azetidine ring and tert-butyl group. Peaks at δ ~1.4 ppm (9H, s) for the tert-butyl group and δ ~3.5–4.5 ppm (azetidine protons) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding patterns .
Advanced: How can conflicting NMR data for azetidine derivatives be resolved?
Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering) .
- COSY and NOESY : To assign coupling interactions and spatial proximities .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate) to validate assignments .
Advanced: What reaction optimization strategies improve yields in functionalizing the azetidine ring?
- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) to shield the azetidine nitrogen during alkylation or oxidation steps .
- Catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at the 3-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
Advanced: How does the compound interact with biological targets, and what assays are used to study this?
The ketone and azetidine moieties enable interactions with enzymes (e.g., kinases) and receptors. Assays include:
- Enzyme Inhibition : IC determination via fluorescence-based kinase assays .
- Cellular Uptake : Radiolabeling (e.g., H) to track intracellular accumulation .
- Molecular Docking : Using software like AutoDock to predict binding modes to target proteins (e.g., cyclin-dependent kinases) .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Disorder in the tert-butyl group : Mitigated by refining occupancy factors and using restraints in SHELXL .
- Weak Diffraction : High-intensity synchrotron radiation improves data quality for low-crystallinity samples .
- Hydrogen Bonding Networks : Graph-set analysis (via PLATON) identifies motifs (e.g., R_2$$^2(8) rings) that stabilize the crystal lattice .
Basic: What are the stability considerations for storing this compound?
Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, as the ketone moiety may undergo photodegradation .
Advanced: How are intermediates like tert-butyl 3-bromoazetidine-1-carboxylate utilized in derivatization?
This intermediate enables nucleophilic substitutions (e.g., with amines or thiols) to introduce diverse functionalities. For example, reaction with 4-hydroxypiperidine under basic conditions (KCO, DMF, 60°C) yields tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate, a precursor for neuropharmacological agents .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Gaussian software models transition states for ketone reduction or azetidine ring-opening .
- pKa Prediction : Tools like ChemAxon estimate nucleophilic sites (e.g., azetidine N-H) for protonation studies .
Basic: How does this compound compare to other azetidine derivatives in drug discovery?
Its rigid azetidine ring enhances metabolic stability compared to piperidine analogs. The tert-butyl group improves lipophilicity, aiding blood-brain barrier penetration in CNS targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
